2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
Scientific Research Applications
Anticancer Activity
Compounds similar to the specified chemical, particularly those with modifications on the pyrimidine ring, have been studied for their potential anticancer properties. For example, Al-Sanea et al. (2020) explored aryloxy groups attached to the pyrimidine ring, revealing anticancer activity against multiple cancer cell lines (Al-Sanea et al., 2020).
Inhibition of HIV-1 Protease
The introduction of pyrimidine bases in ligands has shown effectiveness in inhibiting HIV-1 protease. Zhu et al. (2019) identified a compound with a similar structure demonstrating significant antiviral activity against HIV-1, especially against drug-resistant variants (Zhu et al., 2019).
Radiolabeling for PET Imaging
Compounds in this family have been utilized in the development of radioligands for positron emission tomography (PET) imaging. Dollé et al. (2008) discuss the synthesis of a specific derivative for imaging the translocator protein with PET (Dollé et al., 2008).
Synthesis of Heterocyclic Compounds
This compound class has applications in the synthesis of diverse heterocyclic compounds. Farouk et al. (2021) investigated the chemical behavior of a related compound, leading to the construction of various nitrogen heterocyclic compounds (Farouk et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-32-18-10-8-16(9-11-18)14-28-23(30)22-20(7-4-12-25-22)27(24(28)31)15-21(29)26-17-5-3-6-19(13-17)33-2/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEXLFMSJAHYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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